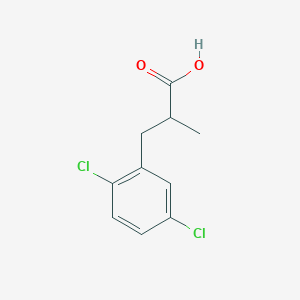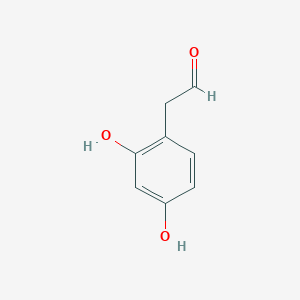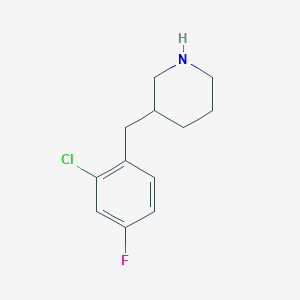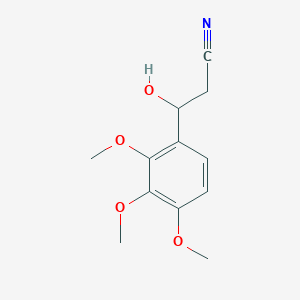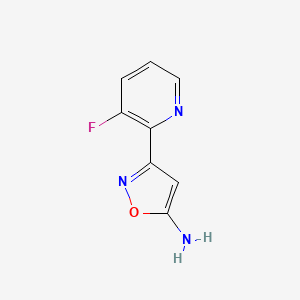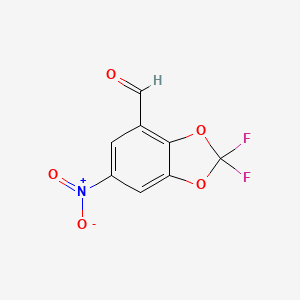
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is a chemical compound with the molecular formula C8H3F2NO5 It is a member of the indane family, characterized by the presence of a nitro group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoro-1,3-dioxane and nitrobenzene derivatives.
Nitration: The nitro group is introduced through a nitration reaction, often using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2,2-Difluoro-6-amino-1,3-dioxaindane-4-carbaldehyde.
Substitution: this compound derivatives with substituted groups.
Oxidation: 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carboxylic acid.
Scientific Research Applications
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atoms can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is unique due to the presence of both the nitro group and the aldehyde group, which provide distinct reactivity and potential for diverse chemical transformations. The fluorine atoms further enhance its stability and influence its electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H3F2NO5 |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
2,2-difluoro-6-nitro-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C8H3F2NO5/c9-8(10)15-6-2-5(11(13)14)1-4(3-12)7(6)16-8/h1-3H |
InChI Key |
RKNFHHIXEARWCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C=O)OC(O2)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


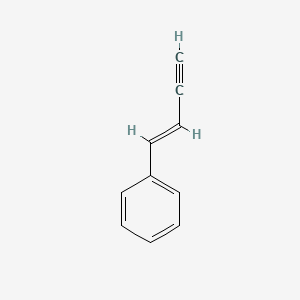
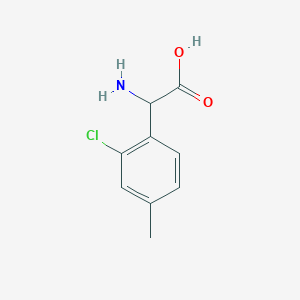



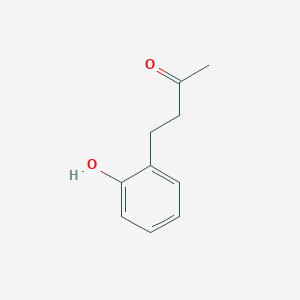
![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)

![4-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15323139.png)
